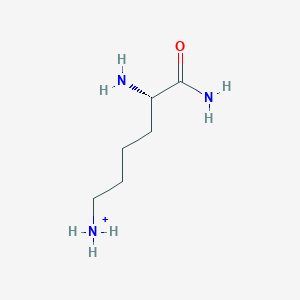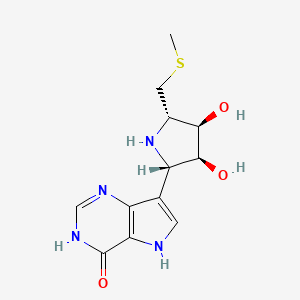![molecular formula C15H13N3O4S2 B10759596 (6,7-Dihydro-5H-cyclopenta[D]imidazo[2,1-B]thiazol-2-YL]-4,7-dihydro[1,4]thiazepine-3,6-dicarboxylic acid](/img/structure/B10759596.png)
(6,7-Dihydro-5H-cyclopenta[D]imidazo[2,1-B]thiazol-2-YL]-4,7-dihydro[1,4]thiazepine-3,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a complex organic compound belonging to the class of para thiazepines. This compound features a unique structure with an unsaturated seven-member ring containing nitrogen and sulfur atoms at specific positions, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Industrial Production Methods: Further research and optimization are required to establish scalable and cost-effective production methods .
Analyse Chemischer Reaktionen
Types of Reactions: (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as carboxylic acids and thiazepine rings .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology: Biologically, this compound is of interest due to its potential interactions with various enzymes and proteins. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, the compound’s potential therapeutic effects are being explored, particularly in the context of antimicrobial and anticancer activities .
Industry: Industrial applications include its use as a precursor for the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets, such as beta-lactamase enzymes. These interactions can inhibit the activity of the enzymes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other para thiazepines and related heterocyclic structures. Examples include thiazepine derivatives and imidazothiazole compounds .
Uniqueness: The uniqueness of (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid lies in its specific ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H13N3O4S2 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(7R)-7-(7-thia-1,9-diazatricyclo[6.3.0.02,6]undeca-2(6),8,10-trien-10-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid |
InChI |
InChI=1S/C15H13N3O4S2/c19-13(20)7-4-16-9(14(21)22)6-23-12(7)8-5-18-10-2-1-3-11(10)24-15(18)17-8/h4-5,12H,1-3,6H2,(H,19,20)(H,21,22)/t12-/m1/s1 |
InChI-Schlüssel |
CHNMLWCTGYMVFH-GFCCVEGCSA-N |
Isomerische SMILES |
C1CC2=C(C1)SC3=NC(=CN23)[C@H]4C(=CN=C(CS4)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC2=C(C1)SC3=NC(=CN23)C4C(=CN=C(CS4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S,5R)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759520.png)
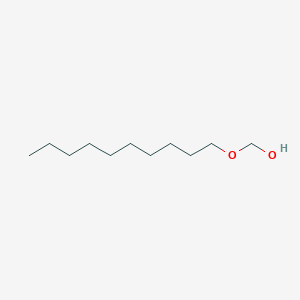
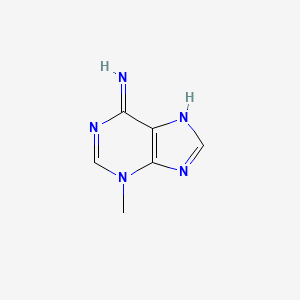
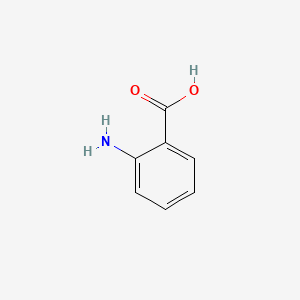
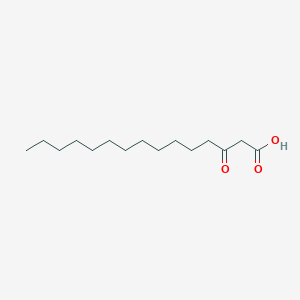
![Pinacol[[2-amino-alpha-(1-carboxy-1-methylethoxyimino)-4-thiazoleacetyl]amino]methaneboronate](/img/structure/B10759536.png)
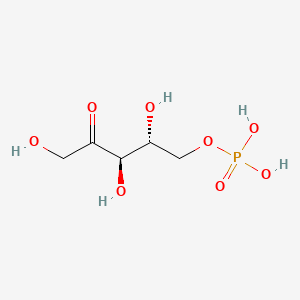
![1,3,4,9-Tetrahydro-2-(hydroxybenzoyl)-9-[(4-hydroxyphenyl)methyl]-6-methoxy-2H-pyrido[3,4-B]indole](/img/structure/B10759550.png)

![[2-Amino-6-(2,6-difluoro-benzoyl)-imidazo[1,2-A]pyridin-3-YL]-phenyl-methanone](/img/structure/B10759560.png)

![4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid](/img/structure/B10759567.png)
